4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Description
“4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine” is a compound that belongs to the class of thiazolopyridines . Thiazolopyrimidines are important analogs of the purine ring .
Synthesis Analysis
Thiazolopyrimidines, including the compound , can be synthesized through various methods. The synthesis often involves the use of a thiazolopyrimidine scaffold as the mother nucleus .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Thiazolopyridines can undergo various chemical reactions. The specific reactions depend on the substituents present in the molecule .Mechanism of Action
While the specific mechanism of action of “4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine” is not mentioned in the retrieved papers, thiazolopyrimidines have been studied for their potential inhibitory effects on angiogenesis. They have been shown to inhibit VEGFR-2, a key method against tumor-associated angiogenesis .
Future Directions
Thiazolopyrimidines, including “4-methyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine”, have potential applications in various fields, including organic electronics and medicine . Further investigation and research into these compounds could lead to the development of new materials and therapeutics.
Properties
IUPAC Name |
2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S2/c1-11-9-14(20-15(18-11)23-2)21-5-7-22(8-6-21)16-19-12-10-17-4-3-13(12)24-16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLEIGCLMZBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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